molecular formula C15H15N3O2S B12488926 3-hydroxy-4-(3-methylthiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

3-hydroxy-4-(3-methylthiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B12488926
M. Wt: 301.4 g/mol
InChI Key: UMVGPTVLPDKRFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-methylthiophen-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a heterocyclic compound that combines the structural features of thiophene, pyrazole, and quinoline. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of multiple heteroatoms and fused ring systems endows it with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methylthiophen-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves the condensation of a 2-chloroquinoline derivative with phenylhydrazine, followed by cyclization and substitution reactions. The reaction is usually carried out in a solvent such as tetrahydrofuran, with sodium carbonate as a base . The process involves multiple steps, including the formation of intermediate compounds that are subsequently cyclized to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(3-methylthiophen-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline moiety can be reduced under specific conditions to yield dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the fused ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the quinoline moiety can produce dihydroquinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3-methylthiophen-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to anti-cancer effects . The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-methylthiophen-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is unique due to its combination of three different heterocyclic systems. This structural complexity provides a diverse range of chemical and biological activities, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H15N3O2S

Molecular Weight

301.4 g/mol

IUPAC Name

4-(3-methylthiophen-2-yl)-2,4,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C15H15N3O2S/c1-7-5-6-21-13(7)11-10-8(3-2-4-9(10)19)16-14-12(11)15(20)18-17-14/h5-6,11H,2-4H2,1H3,(H3,16,17,18,20)

InChI Key

UMVGPTVLPDKRFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NN4

Origin of Product

United States

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